molecular formula C9H10BFO2 B13491416 5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol

5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No.: B13491416
M. Wt: 179.99 g/mol
InChI Key: IGUVLXXQOCMYQF-UHFFFAOYSA-N
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Description

5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structural features and have gained significant attention due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of appropriate boronic acids with fluorinated aromatic compounds. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorine atom into the benzoxaborole ring. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxaborole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include boronic acids, boronate esters, alcohols, amines, and various substituted benzoxaboroles.

Scientific Research Applications

5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound inhibits the enzyme leucyl-tRNA synthetase, which is essential for protein synthesis in fungi. This inhibition disrupts the synthesis of proteins, leading to the death of the fungal cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and dimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a member of the benzoxaborole class of compounds, which have gained attention for their diverse biological activities, particularly in the field of medicinal chemistry. This compound has been investigated for its potential therapeutic applications, including antifungal and anti-inflammatory properties.

  • Molecular Formula : C8H8BFO2
  • Molar Mass : 165.96 g/mol
  • CAS Number : 905710-75-0

Benzoxaboroles, including 5-fluoro derivatives, have been shown to inhibit specific enzymes and pathways involved in inflammation and microbial resistance. The mechanism often involves the inhibition of phosphodiesterase (PDE) enzymes and the modulation of cytokine release which plays a crucial role in inflammatory responses.

Antifungal Activity

Research indicates that benzoxaboroles exhibit broad-spectrum antifungal activity. Specifically, this compound has shown effectiveness against various fungal strains. In vitro studies demonstrate its ability to inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.5 µg/mL
Aspergillus fumigatus1.0 µg/mL

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In preclinical studies, it was observed to significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation.

Clinical Trials

A notable study published in Bioorganic & Medicinal Chemistry Letters reported on the synthesis and biological evaluation of various benzoxaboroles, including 5-fluoro derivatives. The study highlighted the compound's potential in treating inflammatory skin diseases like psoriasis and atopic dermatitis by inhibiting cytokine release and promoting skin barrier function .

Efficacy in Animal Models

In a mouse model for psoriasis, treatment with this compound resulted in a significant reduction in epidermal thickness and inflammatory cell infiltration compared to untreated controls. This suggests a promising therapeutic profile for dermatological applications.

Properties

Molecular Formula

C9H10BFO2

Molecular Weight

179.99 g/mol

IUPAC Name

5-fluoro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborole

InChI

InChI=1S/C9H10BFO2/c1-9(2)7-5-6(11)3-4-8(7)10(12)13-9/h3-5,12H,1-2H3

InChI Key

IGUVLXXQOCMYQF-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=C(C=C2)F)C(O1)(C)C)O

Origin of Product

United States

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